Methyl 4-bromo-3-isothiocyanatobenzoate
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Overview
Description
Methyl 4-bromo-3-isothiocyanatobenzoate: is an organic compound with the molecular formula C9H6BrNO2S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromine atom and an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-isothiocyanatobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate to introduce the bromine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and isothiocyanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-isothiocyanatobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Addition Reactions: Nucleophiles like amines or alcohols under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Thiourea Derivatives: Formed from the addition of amines to the isothiocyanate group.
Substituted Benzoates: Formed from nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry: Methyl 4-bromo-3-isothiocyanatobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an intermediate in the synthesis of biologically active molecules. It may be used in the development of new drugs with antimicrobial or anticancer properties .
Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-isothiocyanatobenzoate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of thiourea derivatives and other compounds. The bromine atom also provides a site for further functionalization through substitution reactions .
Comparison with Similar Compounds
Methyl 4-bromo-2-isothiocyanatobenzoate: Similar structure but with the isothiocyanate group at the 2-position.
Methyl 4-chloro-3-isothiocyanatobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-bromo-3-nitrobenzoate: Similar structure but with a nitro group instead of the isothiocyanate group.
Uniqueness: Methyl 4-bromo-3-isothiocyanatobenzoate is unique due to the presence of both bromine and isothiocyanate groups on the aromatic ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-bromo-3-isothiocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)6-2-3-7(10)8(4-6)11-5-14/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWRGVDYJMRDBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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